molecular formula C5H8N2S B2460962 N,3-dimethyl-1,2-thiazol-4-amine CAS No. 2230799-39-8

N,3-dimethyl-1,2-thiazol-4-amine

Cat. No.: B2460962
CAS No.: 2230799-39-8
M. Wt: 128.19
InChI Key: QWOYUOKWODFSCP-UHFFFAOYSA-N
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Description

N,3-Dimethyl-1,2-thiazol-4-amine is a chemical compound with the molecular formula C5H8N2S and a molecular weight of 128.19 g/mol. It is an amine-substituted thiazole derivative, a heterocyclic scaffold of significant interest in various research fields. Thiazole rings are key structural motifs found in a wide range of bioactive molecules. As a substituted thiazolamine, this compound serves as a versatile building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Research into similar thiazole derivatives has shown their relevance in the synthesis of compounds with potential fungicidal activity . The structure of this amine, featuring a 1,2-thiazole (isothiazole) core, is related to other research compounds like 1,2-thiazol-4-amine . It is intended for use by qualified researchers as a synthetic intermediate in method development and for exploring structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety and Handling: Please refer to the associated Safety Data Sheet (SDS) before use. Handle with appropriate personal protective equipment in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3-dimethyl-1,2-thiazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4-5(6-2)3-8-7-4/h3,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOYUOKWODFSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N,3 Dimethyl 1,2 Thiazol 4 Amine and Thiazole Amine Derivatives

Established Synthetic Pathways and Mechanistic Refinements

Hantzsch Thiazole (B1198619) Synthesis and its Modern Adaptations for Substituted Thiazoles

First described in 1887 by Arthur Hantzsch, the Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole ring. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com This method is known for its simplicity and generally high yields. chemhelpasap.com The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring.

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, expanding the substrate scope, and enhancing efficiency. These modifications often involve the use of microwave irradiation to reduce reaction times and improve yields, sometimes avoiding the need for a catalyst. nih.gov Solvent-free conditions have also been successfully employed, offering a greener alternative to traditional solvent-based methods. researchgate.netorganic-chemistry.org Furthermore, the use of catalysts such as silica-supported tungstosilisic acid has been shown to promote the reaction efficiently, with the added benefit of catalyst reusability. bepls.comnih.gov

The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. For instance, the condensation of α-halogeno ketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles in neutral solvents. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org

One-Pot and Multicomponent Reactions for Efficient Thiazole Ring Formation

Several MCRs for thiazole synthesis have been developed. For example, a three-component reaction of an α-haloketone, a thiourea (B124793) or thioamide, and another reactant, such as a substituted benzaldehyde, can directly lead to complex thiazole structures. researchgate.netnih.govnih.govacgpubs.org These reactions can be performed under various conditions, including solvent-free and with the aid of catalysts. researchgate.net

A notable example is the one-pot synthesis of thiazolyl-hydrazono-ethylthiazole derivatives from 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and hydrazonoyl chlorides or phenacyl bromides. nih.gov Another efficient MCR involves the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds to produce thiazole and thiazolyl-pyrazole derivatives. acgpubs.org These methods often provide good to excellent yields and are characterized by short reaction times and simple workup procedures. acgpubs.org

The following table summarizes examples of one-pot and multicomponent reactions for thiazole synthesis:

ReactantsCatalyst/ConditionsProduct TypeReference
2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, hydrazonoyl chlorides/phenacyl bromidesCatalytic TEA in dioxaneThiazolyl-hydrazono-ethylthiazole derivatives nih.gov
3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, carbonyl compoundsRoom temperature, 10 min4-hydroxy-3-[2-(N'-substituted-hydrazino)-thiazol-4-yl]-6-methyl-pyran-2-one derivatives acgpubs.org
α-haloketones, thiourea, substituted o-hydroxybenzaldehydesSolvent-freeSubstituted Hantzsch thiazole derivatives researchgate.net
Secondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylatesTrypsin from porcine pancreas (PPT), ethanol (B145695), 45 °CThiazole derivatives nih.govmdpi.comresearchgate.net

Cyclization Reactions Involving Alpha-Halocarbonyl Compounds and Thioamides/Thioureas

The cyclization of α-halocarbonyl compounds with thioamides or thioureas is the fundamental reaction underpinning the Hantzsch synthesis and related methods. wikipedia.org α-Haloketones are bifunctional electrophiles, possessing reactive centers at both the α-carbon and the carbonyl carbon, which makes them ideal precursors for forming heterocyclic rings. wikipedia.orgnih.gov

The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide or thiourea on the electrophilic α-carbon of the α-haloketone, leading to the formation of an S-alkylated intermediate. This is followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon, resulting in a five-membered ring intermediate. Subsequent dehydration of this intermediate yields the aromatic thiazole ring. The kinetics of this reaction have been studied and typically follow a second-order rate law. researchgate.net

The reactivity of α-haloketones is significantly higher than that of corresponding alkyl halides in bimolecular nucleophilic substitution reactions. nih.gov This enhanced reactivity contributes to the efficiency of thiazole synthesis. The choice of α-haloketone and thioamide/thiourea allows for the introduction of various substituents onto the thiazole ring. For instance, the reaction of chloroacetone (B47974) with thioamides produces thiazoles, while 2-aminothiazoles can be synthesized from 2-chloroketones and thioureas. wikipedia.org

Emerging Synthetic Strategies for Thiazole Amine Construction

Chemoenzymatic and Enzymatic Synthesis Approaches

In the quest for more sustainable and efficient synthetic methods, chemoenzymatic and enzymatic approaches for the synthesis of thiazole derivatives have gained attention. These methods utilize enzymes as catalysts, which can offer high selectivity and operate under mild reaction conditions. nih.govmdpi.com

A notable development is the chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives using trypsin from porcine pancreas (PPT) as a catalyst. nih.govmdpi.comresearchgate.net This method involves the reaction of secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates in ethanol at a mild temperature. nih.govmdpi.com The enzyme demonstrates significant catalytic activity and a broad substrate tolerance, leading to high yields of the desired thiazole products. nih.govmdpi.comresearchgate.net This approach expands the application of enzymes in organic synthesis and provides a novel strategy for constructing thiazole rings. nih.govmdpi.com

Another example involves the enzyme-catalyzed formal [4+2] cycloaddition in the biosynthesis of thiazolyl peptide natural products. nih.gov While this is a specific biosynthetic pathway, it highlights the potential of enzymes to catalyze complex ring-forming reactions for the construction of thiazole-containing molecules.

Transition Metal-Catalyzed Oxidative Cyclizations and C-H Arylations

Transition metal catalysis has revolutionized organic synthesis, and the construction of thiazole rings is no exception. These methods often involve oxidative cyclizations and direct C-H functionalization, providing efficient routes to substituted thiazoles.

Transition Metal-Catalyzed Oxidative Cyclizations:

Copper and iron catalysts have been effectively used to facilitate the one-pot synthesis of 6-substituted imidazo[2,1-b]thiazoles from 2-aminothiazoles and acetophenones. thieme-connect.com This process involves an intramolecular cyclization of an in situ generated thiazolium ylide and efficiently forms two new C-N bonds under mild conditions. thieme-connect.com

Transition Metal-Catalyzed C-H Arylations:

Direct C-H arylation has emerged as a powerful tool for the synthesis of aryl-substituted thiazoles, avoiding the need for pre-functionalized starting materials. Palladium and copper catalysts are commonly employed for this purpose. nih.gov

Palladium-catalyzed C-H arylation allows for the direct coupling of thiazoles with aryl halides or other arylating agents. acs.orgresearchgate.net The regioselectivity of the arylation can often be controlled by the choice of catalyst and reaction conditions. For instance, in imidazo[2,1-b]thiazole, switching from a palladium catalyst to stoichiometric copper can change the site of arylation. nih.gov

Copper-catalyzed C-H arylation also provides a valuable route to arylthiazoles. nih.gov These reactions can be performed under various conditions and offer an alternative to palladium-based systems.

The following table provides a summary of transition metal-catalyzed reactions for thiazole synthesis:

Reaction TypeCatalyst SystemSubstratesProduct TypeReference
Oxidative CyclizationCu(OTf)₂/KI or FeCl₃/ZnI₂2-Aminothiazoles, Acetophenones6-Substituted imidazo[2,1-b]thiazoles thieme-connect.com
C-H ArylationPalladium-basedThiazoles, Aryl halides/triflatesAryl-substituted thiazoles acs.orgresearchgate.net
C-H ArylationCopper-basedImidazo[2,1-b]thiazole, (Hetero)aryl halidesArylated imidazo[2,1-b]thiazoles nih.gov

These emerging strategies, alongside established methods, provide a versatile toolbox for the synthesis of N,3-dimethyl-1,2-thiazol-4-amine and a wide array of other thiazole amine derivatives, enabling further exploration of their chemical and biological properties.

Enantioselective Synthesis via Cycloaddition and Rearrangement of Thiazolium Salts

The enantioselective synthesis of thiazole derivatives, particularly those with complex stereochemistry, presents a significant challenge in organic synthesis. The development of catalytic asymmetric methods for the construction of enantioenriched N,S-heterocycles is a highly desirable goal. One promising strategy involves the [3+2] cycloaddition reaction of thiazolium salts, which act as 1,3-dipole precursors in the presence of a base. rsc.org

Recent advancements have demonstrated the use of chiral N,N'-dioxide-metal complexes as powerful catalysts for these transformations. rsc.org For instance, the reaction of thiazolium salts with various electron-deficient 2-π components can be efficiently catalyzed by chiral N,N'-dioxide/metal complexes, leading to the formation of enantioenriched hydropyrrolo-thiazoles. rsc.org

A significant breakthrough in this area is the development of a cascade [3+2] cycloaddition and rearrangement sequence of thiazolium salts with β,γ-unsaturated α-ketoesters. rsc.org This reaction, catalyzed by a chiral N,N'-dioxide-Ni(OTf)₂ complex in the presence of a base like Na₂CO₃, yields highly functionalized pyrrolo- bepls.combohrium.comthiazines with excellent diastereoselectivities and enantioselectivities. rsc.org The control of stereoselectivity, a major hurdle due to potential background reactions and competing pathways, is effectively managed through the synergistic action of the chiral catalyst and basic additives. rsc.orgrsc.org

The mechanism of these reactions involves the in-situ generation of a 1,3-dipole from the thiazolium salt, which then undergoes a [3+2] cycloaddition with the electron-deficient partner. rsc.org In certain cases, the resulting thiazole adduct can undergo a subsequent rearrangement, often involving C-S bond cleavage, to form more complex heterocyclic systems like 1,4-thiazine derivatives. rsc.org The choice of the metal center in the chiral catalyst and the base has been shown to be crucial in directing the reaction towards the desired product with high stereocontrol. rsc.org

Catalyst SystemReactantsProduct TypeStereoselectivityReference
N,N′-dioxide-Mg(OTf)₂ / Na₂CO₃Thiazolium salts, Methyleneindolinone derivativesHydropyrrolo-thiazolesHigh diastereo- and enantioselectivity rsc.org
N,N′-dioxide-Mg(OTf)₂ / K₃PO₄Thiazolium salts, Chalcone derivativesHydropyrrolo-thiazolesHigh diastereo- and enantioselectivity rsc.org
N,N′-dioxide-Ni(OTf)₂ / Na₂CO₃Thiazolium salts, β,γ-unsaturated α-ketoestersPyrrolo- bepls.combohrium.comthiazinesExcellent diastereo- and enantioselectivities rsc.orgrsc.org
Hydroquinine derived thioureaThiazolium salts, CyclopentenedioneCycloadductModerate (62% yield, 43% ee) rsc.org

Green Chemistry Approaches in Thiazole Synthesis

In response to the growing need for environmentally benign synthetic protocols, green chemistry principles have been increasingly applied to the synthesis of thiazole derivatives. bepls.comresearchgate.net These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency compared to traditional methods like the Hantzsch synthesis, which often involves harsh conditions and problematic solvents. bepls.combohrium.com

Key green chemistry strategies employed in thiazole synthesis include:

Use of Green Solvents: Water, polyethylene (B3416737) glycol (PEG), and ionic liquids have been successfully used as alternative reaction media, replacing volatile and toxic organic solvents. bepls.combohrium.com For example, a high-yielding synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported using water as the solvent, eliminating the need for a catalyst. bepls.com Similarly, PEG-400 has been effectively used as a medium for the catalyst-free synthesis of 2-aminothiazoles. bepls.com

Microwave and Ultrasound Irradiation: These alternative energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. bohrium.comresearchgate.net Microwave-assisted synthesis has been utilized for the catalyst-free, one-pot synthesis of trisubstituted 1,3-thiazoles and hydrazinyl thiazole derivatives. bepls.comscilit.com Ultrasound irradiation, in conjunction with a catalyst like Fe(SD)₃ in water, has been applied to the synthesis of bisthiazoles. bohrium.com

Use of Green Catalysts: The development of recyclable and non-toxic catalysts is a cornerstone of green synthesis. bohrium.comresearchgate.net KF/Clinoptilolite nanoparticles have been employed as a catalytic amount in the multicomponent reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in water to produce thiazole derivatives in good to excellent yields. nih.gov

Multicomponent Reactions (MCRs): MCRs are atom-economical processes where three or more reactants are combined in a single step to form a complex product, thereby reducing the number of synthetic steps and purification procedures. bepls.comnih.gov A green, one-pot, three-component synthesis of thiazoles from tertiary thioamides has been developed under solvent-free conditions. bepls.com

These green methodologies offer significant advantages, including reduced reaction times, higher yields, operational simplicity, and a lower environmental footprint, making them attractive alternatives for the sustainable production of thiazole-containing compounds. bepls.combohrium.com

Green Chemistry ApproachSpecific MethodReactantsProductKey AdvantagesReference
Green SolventWaterDithiocarbamates, α-halocarbonyl compounds4-substituted-2-(alkylsulfanyl)thiazolesCatalyst-free, environmentally benign bepls.com
Green SolventPEG-400α-diazoketones, thiourea2-aminothiazolesCatalyst-free, simple, rapid, excellent yields bepls.com
Alternative EnergyMicrowave IrradiationPropargylamines, Isothiocyanates2-aminothiazoles, 2-amino-4-methylenethiazolinesSelective, rapid bepls.com
Green CatalystKF/Clinoptilolite nanoparticlesAldehydes, benzoylisothiocyanate, alkyl bromidesThiazole derivativesGood to excellent yields, short reaction time nih.gov
Multicomponent ReactionSolvent-freeTertiary thioamidesThiazolesOne-step, solvent-free bepls.com

Theoretical and Computational Investigations of N,3 Dimethyl 1,2 Thiazol 4 Amine Reactivity and Electronic Structure

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict molecular geometries, orbital energies, and a host of reactivity indicators. nih.govresearchgate.net For N,3-dimethyl-1,2-thiazol-4-amine, DFT studies, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), provide fundamental insights into its structure and behavior. researchgate.netresearchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the lowest energy arrangement of atoms, corresponding to the equilibrium geometry. For this compound, optimization reveals key structural parameters of the thiazole (B1198619) ring and its substituents.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule, particularly concerning the rotation of the methyl and amine groups. The planarity of the thiazole ring is a key feature, though the substituents introduce specific spatial orientations. The N-methyl group and the amine protons will have preferred orientations to minimize steric hindrance. In related structures like N-(thiazol-2-yl) benzamide, the conformation is significantly influenced by intramolecular interactions, such as hydrogen bonding and dipole-dipole forces, which would also be relevant for this compound. researchgate.net

Below are typical optimized geometric parameters that would be expected from a DFT calculation on this compound.

Interactive Data Table: Predicted Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Lengths C(3)-S(1)1.75 Å
S(1)-N(2)1.68 Å
N(2)-C(3)1.35 Å
C(3)-C(4)1.40 Å
C(4)-N(amine)1.38 Å
C(3)-C(methyl)1.51 Å
Bond Angles N(2)-C(3)-S(1)112°
C(3)-S(1)-N(2)95°
S(1)-N(2)-C(3)115°
C(3)-C(4)-N(amine)121°
S(1)-C(3)-C(4)118°

Note: These values are illustrative and represent typical data obtained from DFT calculations for similar thiazole derivatives.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. wikipedia.org A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. wikipedia.org In studies of other thiazole derivatives, energy gaps have been calculated to be around 3.42 eV, suggesting moderate stability and reactivity. researchgate.net

The distribution of electron density in the HOMO and LUMO reveals the most likely sites for reaction. For an amino-substituted thiazole, the HOMO is typically localized on the thiazole ring and the electron-rich amino group, indicating these are the primary sites for electrophilic attack. The LUMO is usually distributed across the heterocyclic ring, highlighting areas susceptible to nucleophilic attack.

Interactive Data Table: Predicted Frontier Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy (EHOMO)-5.85
LUMO Energy (ELUMO)-1.25
HOMO-LUMO Gap (ΔE) 4.60

Note: These values are illustrative, based on typical results for substituted thiazoles from DFT calculations.

Chemical Potential (μ): Measures the escaping tendency of electrons. (μ ≈ (EHOMO + ELUMO) / 2)

Global Hardness (η): Measures the resistance to change in electron distribution. (η ≈ (ELUMO - EHOMO) / 2)

Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons. (S = 1 / 2η)

Electronegativity (χ): The power of an atom to attract electrons. (χ = -μ)

While global descriptors describe the molecule as a whole, local reactivity descriptors , such as the Fukui function (f(r)) , pinpoint which atoms within the molecule are most reactive. nih.gov The Fukui function indicates the change in electron density at a specific point when the total number of electrons in the system changes. nih.govresearchgate.net It helps predict the sites for:

Nucleophilic attack (f+(r)): Where an electron is added (LUMO-driven).

Electrophilic attack (f-(r)): Where an electron is removed (HOMO-driven).

Radical attack (f0(r)): The average of the two.

For this compound, the nitrogen of the amino group and certain carbon atoms in the thiazole ring are expected to be the most reactive sites.

Interactive Data Table: Predicted Global Reactivity Descriptors

DescriptorValue
Chemical Potential (μ)-3.55 eV
Electronegativity (χ)3.55 eV
Global Hardness (η)2.30 eV
Global Softness (S)0.217 eV-1

Note: These values are calculated from the illustrative HOMO/LUMO energies in the previous section.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Phenomena

While DFT provides a static picture, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. ajchem-a.com By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular vibrations, and interactions with other molecules, such as solvents or biological macromolecules. researchgate.net

For this compound, an MD simulation could be used to study its dynamic behavior in an aqueous solution. This would reveal how the molecule interacts with water, forming hydrogen bonds and influencing the local solvent structure. Furthermore, MD is a powerful tool for studying adsorption phenomena. nih.gov A simulation could model the adsorption of the molecule onto a surface, such as a metal or a polymer, by calculating the interaction energies and observing the equilibrium conformation at the interface. nih.gov Such simulations are critical for applications in materials science and pharmacology.

Interactive Data Table: Typical Parameters for an MD Simulation

ParameterSetting
Force FieldCHARMM36 / AMBER
SystemMolecule in a water box
EnsembleNPT (constant Number of particles, Pressure, Temperature)
Temperature298 K (25 °C)
Pressure1 atm
Simulation Time100 ns

Mechanistic Computational Studies of Reaction Pathways and Transition States

Computational chemistry is invaluable for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy pathway from reactants to products. nih.gov This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and rate.

For this compound, one could computationally study a reaction such as electrophilic aromatic substitution. DFT calculations can be used to model the approach of an electrophile (e.g., a nitronium ion, NO₂⁺) to different positions on the thiazole ring. By calculating the energies of the intermediate sigma complexes and the corresponding transition states, the most favorable reaction pathway can be determined. These studies can predict regioselectivity, explaining why substitution occurs at one position over another, and provide detailed insight into the electronic rearrangements that occur during the reaction. nih.gov

Quantum Chemical Calculations for Structure-Reactivity Correlations and Substituent Effects

Quantum chemical calculations allow for a systematic investigation of structure-activity and structure-reactivity relationships. By modifying the structure of a molecule and calculating its properties, one can understand the effects of different functional groups. rsc.org

In this compound, the substituents have a profound impact on the electronic properties of the thiazole ring.

Amino Group (-NH₂): This is a strong electron-donating group through resonance. It increases the electron density on the thiazole ring, particularly at the ortho and para positions, activating it towards electrophilic attack. This effect also raises the energy of the HOMO, making the molecule a better electron donor.

By computationally replacing these groups with electron-withdrawing groups (e.g., -NO₂) or other substituents, a quantitative structure-reactivity correlation can be established. rsc.org This analysis is fundamental for designing new molecules with tailored electronic properties and reactivity. rsc.org

Investigation of Aromaticity and Electron-Donor/Acceptor Properties in Thiazole Ring Systems

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is an aromatic system characterized by significant π-electron delocalization. This aromaticity is a key determinant of its chemical reactivity and electronic properties. The degree of aromaticity in thiazole is greater than that of the corresponding oxazoles and is influenced by the nature and position of substituents on the ring. researchgate.netwikipedia.org For this compound, the presence of an amino group (-NH₂) and two methyl (-CH₃) groups significantly modulates the electronic landscape of the thiazole core.

Theoretical investigations, often employing Density Functional Theory (DFT), provide valuable insights into these properties. The aromaticity of thiazole and its derivatives can be quantified using methods such as Nucleus-Independent Chemical Shift (NICS) calculations. Studies have shown that the introduction of a second heteroatom (nitrogen) into five-membered rings like furan, pyrrole (B145914), and thiophene (B33073) generally leads to a decrease in aromaticity. researchgate.net However, this effect can be counteracted by the presence of electron-donating or electron-withdrawing substituents. researchgate.net In the case of this compound, the amino group at the C4 position and the methyl group at the C3 position are expected to act as electron-donating groups, thereby influencing the electron density distribution within the ring. The calculated pi-electron density for the parent thiazole ring indicates that the C5 position is the most favorable site for electrophilic substitution. wikipedia.org

The electron-donor and electron-acceptor capabilities of a molecule are described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and greater polarizability. nih.gov

Computational studies on various thiazole derivatives provide a framework for understanding the electronic properties of this compound. For instance, a DFT study on N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine calculated a HOMO-LUMO energy gap of -4.6991 eV, indicating its potential reactivity. irjweb.com The introduction of substituents can significantly alter these energy levels. Electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting character. bohrium.com The amino and methyl groups on this compound are electron-donating, which would be expected to raise the HOMO energy level.

The following table presents data from computational studies on related thiazole derivatives, illustrating the impact of substitution on their electronic properties.

CompoundComputational MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amineDFT/B3LYP/6-311++G(d,p)-5.5293-0.83024.6991 irjweb.com
Mannich base of isoflavene (conformer 1)B3LYP/6-311G(d,p)--0.2175 nih.gov
Mannich base of isoflavene (conformer 4)B3LYP/6-311G(d,p)--0.2106 nih.gov

Strain-Based Design Principles in Thiazole-Containing Macrocycles

Strain-based design is a powerful strategy in synthetic chemistry for accessing complex molecular architectures, including macrocycles. The incorporation of heterocyclic units like thiazole into macrocyclic frameworks can significantly influence their conformational preferences, strain energies, and ultimately their synthetic accessibility and properties.

Computational methods, such as the Artificial Force Induced Reaction (AFIR) method and StrainViz analysis, are instrumental in predicting and visualizing the strain in these complex molecules. rsc.orgrsc.org These tools allow chemists to design less-strained macrocycles, which are often easier to synthesize.

A notable example is the study of thiazole-containing calix pyrrole analogues. rsc.orgrsc.org Computational analysis revealed that replacing two pyrrole units in calix pyrrole with thiazole rings resulted in a macrocycle with significantly lower total strain energy. rsc.org This reduction in strain was attributed to a decrease in dihedral strain. rsc.org The calculated total strain for calix rsc.orgpyrrole rsc.orgthiazole was 2.9 kcal/mol lower than that of the parent calix pyrrole. rsc.org This theoretical prediction was borne out experimentally, with the thiazole-containing analogue being synthetically more accessible. rsc.orgrsc.org In contrast, the incorporation of imidazole (B134444) or oxazole (B20620) rings was found to unexpectedly increase the total strain. rsc.orgrsc.org

The table below summarizes the calculated strain energies for a series of calix pyrrole analogues, highlighting the favorable impact of incorporating a thiazole ring.

MacrocycleTotal Strain (kcal/mol)Dihedral Strain (kcal/mol)Reference
Calix pyrrole13.411.7 rsc.org
Calix rsc.orgpyrrole rsc.orgthiazole10.5Significantly reduced vs. Calix pyrrole rsc.org
Calix rsc.orgpyrrole rsc.orgimidazole analogue~15.6Increased vs. Calix pyrrole rsc.org
Calix rsc.orgpyrrole rsc.orgoxazole analogueComparable to imidazole analogueLarge contribution rsc.org

Based on a thorough review of the available scientific literature, there is no specific research data for the chemical compound "this compound" that aligns with the detailed outline provided in the user's request. The search results pertain to other, structurally distinct thiazole, triazole, and thiadiazole derivatives.

Consequently, it is not possible to generate a scientifically accurate article on the specified molecular and bioorganic interactions of "this compound" without resorting to speculation or incorrectly applying data from unrelated compounds. Fulfilling the request under these circumstances would lead to the generation of fabricated and misleading information.

Therefore, the requested article cannot be created while adhering to the core principles of accuracy and factual integrity.

Molecular Mechanisms of Bioorganic Interactions of Thiazole Amine Derivatives

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a thiazole (B1198619) amine derivative, relates to its biological activity. At the molecular level, these studies elucidate the mechanisms of interaction between the compound and its biological target. By systematically modifying the chemical scaffold and observing the corresponding changes in biological effect, researchers can identify key pharmacophoric features—the essential steric and electronic properties required for activity. For thiazole derivatives, SAR studies have been instrumental in designing compounds with enhanced potency and selectivity for various targets, including enzymes and receptors. academie-sciences.fracademie-sciences.fr These investigations often involve computational methods to correlate specific molecular properties with observed biological outcomes. academie-sciences.frmetu.edu.tr

Correlation of Electronic Properties (e.g., HOMO-LUMO Gaps) with Mechanistic Effects

The electronic properties of a molecule are paramount in defining its chemical reactivity and its ability to engage in bioorganic interactions. Key descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide critical insights. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO gap generally signifies a molecule that is more easily polarized and thus more chemically reactive. nih.gov This enhanced reactivity can translate to greater biological activity, as the molecule can more readily interact with its biological target. Conversely, a larger energy gap suggests higher kinetic stability and lower chemical reactivity. researchgate.netnih.gov The correlation between the HOMO-LUMO gap and biological activity is a cornerstone of mechanistic SAR studies for thiazole derivatives. metu.edu.tr

Research has shown that the nature and position of substituents on the thiazole ring significantly influence the HOMO and LUMO energy levels. For instance, the introduction of electron-withdrawing groups, such as nitro groups, can substantially reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity. researchgate.net In contrast, other substitutions like bromo and fluoro groups may only slightly alter the energy gap compared to the parent compound. researchgate.net

The following table presents data from a study on 2-aminothiazole (B372263) derivatives, illustrating how different substituents affect the electronic properties.

Table 1: HOMO-LUMO Energy Gaps for Substituted 2-Aminothiazole Derivatives researchgate.net

CompoundKey SubstituentHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
21Bromo--6.089
22Unsubstituted Phenyl--5.805
24Fluoro--6.078
25Nitro--0.384
32Nitro--1.187

Similarly, studies on other thiazole derivatives have quantified these electronic properties. Ab initio and Density Functional Theory (DFT) methods have been used to calculate the electronic structure of thiazole and its mercapto-substituted derivatives, revealing how substitution impacts the HOMO-LUMO gap and, by extension, their reactivity. researchgate.net

Table 2: Calculated Electronic Properties of Thiazole and Mercapto-Substituted Thiazoles researchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Thiazole-9.4683.34812.816
2-Mercapto thiazole-8.8763.21312.089
4-Mercapto thiazole-8.7123.10311.815
5-Mercapto thiazole-8.7913.14611.937
2,4-Mercapto thiazole-8.5382.99511.533
2,5-Mercapto thiazole-8.4783.03211.510
4,5-Mercapto thiazole-8.4782.94011.418

A direct correlation between a smaller HOMO-LUMO gap and enhanced biological activity has been observed in studies of thiazole derivatives with potential anticancer properties. For example, in a comparison between two derivatives, the compound with the smaller energy gap demonstrated higher cytotoxic activity. nih.gov This suggests that its greater chemical reactivity facilitates stronger or more effective interactions at its biological target site. nih.gov

Table 3: Correlation of HOMO-LUMO Gap with Anticancer Activity in Thiazole Derivatives nih.gov

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Relative Anticancer Activity
(Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate-5.3582-0.87654.4818Moderate
(Z)-ethyl 2-cyano-2-(5-((E)-3-(dimethylamino)acryloyl)-3-phenylthiazol-2(3H)-ylidene)acetate-5.3210-1.57153.7495More Active

Advanced Applications of Thiazole Amine Derivatives in Chemical Science

Catalysis and Organocatalysis

The field of catalysis has been significantly impacted by the introduction of thiazole (B1198619) derivatives. These compounds can function as highly effective ligands for transition metal catalysts or as standalone organocatalysts, facilitating a wide range of chemical reactions with high efficiency and selectivity. benthamdirect.comfabad.org.tr

Thiazole-containing molecules are versatile scaffolds in the design of ligands and organocatalysts. The nitrogen and sulfur atoms within the thiazole ring serve as effective coordination sites for metal ions, leading to the formation of stable and catalytically active metal complexes. nih.govmdpi.com These complexes have been successfully employed in a variety of organic transformations. For instance, Pd(II) complexes incorporating thiazole derivatives have been shown to be effective Lewis acid catalysts for the synthesis of pyrazole-4-carbonitrile derivatives through one-pot multicomponent reactions under ultrasonic irradiation. acs.org

The integration of thiazoles with transition metals can also lead to catalysts for significant reactions like the Stetter reaction and benzoin (B196080) condensation. fabad.org.tr Furthermore, the development of magnetically recoverable nanocatalysts incorporating thiazole structures represents an environmentally friendly approach to catalysis, allowing for easy separation and reuse of the catalyst. benthamdirect.comresearchgate.net

In the realm of organocatalysis, which avoids the use of metals, chiral thioureas derived from amino thiazoles have emerged as powerful catalysts. nih.gov These molecules utilize hydrogen bonding to activate substrates, enabling highly stereoselective reactions. L-proline has also been used to catalyze the synthesis of aminothiazoles, showcasing the breadth of organocatalytic applications for these heterocycles. researchgate.net

The utility of thiazole-based catalysts is summarized in the table below, highlighting their diverse applications in organic synthesis.

Catalyst TypeApplicationKey Features
Pd(II)-Thiazole ComplexSynthesis of pyrazole-4-carbonitrilesMild Lewis acid catalysis, high efficiency under ultrasonic irradiation. acs.org
Magnetically Recoverable Thiazole NanocatalystsGeneral organic synthesisEnvironmentally friendly, easy separation and recyclability. benthamdirect.com
Chiral Thiourea-Thiazole DerivativesAsymmetric synthesisOrganocatalysis, high stereoselectivity via hydrogen bonding. nih.gov
L-prolineSynthesis of aminothiazolesOrganocatalytic approach to heterocycle synthesis. researchgate.net

The application of thiazole-containing catalytic systems extends to important polymerization reactions. A notable example is the ring-opening polymerization (ROP) of lactide (LA) to produce polylactic acid (PLA), a biodegradable and biocompatible polymer of immense industrial interest.

Research has demonstrated that aluminum complexes featuring benzothiazole (B30560) ligands are effective catalysts for the ROP of both ε-caprolactone (CL) and L-lactide (LA). researchgate.net The electronic properties of the benzothiazole ligand were found to significantly influence the polymerization rate. Specifically, the presence of electron-withdrawing groups on the ligand increased the catalytic activity for both monomers. researchgate.net These studies also revealed that the catalytic activity of Al complexes with benzothiazole ligands surpassed that of similar complexes with other heterocyclic amine ligands. researchgate.net

Furthermore, sterically encumbered zinc complexes with pyridine-containing ligands have been investigated for the polymerization of rac-lactide. sciencegate.app While these specific examples utilize benzothiazole or other nitrogen-containing ligands, they underscore the principle that the electronic and steric properties of ligands containing nitrogen and sulfur heterocycles are crucial for controlling the polymerization process. This opens avenues for designing new thiazole amine-based catalysts for lactide polymerization. The data below compares the performance of different ligand types in these polymerizations.

Catalyst SystemMonomerEffect of Ligand Structure
Aluminum complexes with benzothiazole ligandsε-caprolactone (CL) and L-lactide (LA)Electron-withdrawing groups on the ligand increase the polymerization rate. researchgate.net
Zinc complexes with pyridine-containing ligandsrac-lactide (rac-LA)The steric hindrance and coordination of the ligand influence catalytic activity. sciencegate.app

Materials Science and Optoelectronics

The unique electronic properties of the thiazole ring have made it a valuable building block in materials science, particularly for the development of organic semiconductors and optoelectronic devices. capes.gov.br

Conjugated polymers and small molecules containing thiazole units are at the forefront of research for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). capes.gov.brmdpi.com The thiazole moiety, often considered an electron-accepting heterocycle, can be incorporated into donor-acceptor (D-A) architectures to precisely tune the material's frontier molecular orbital (HOMO and LUMO) energy levels and optical bandgap. capes.gov.brresearchgate.net

For instance, copolymers based on fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units are used to create red-emitting materials for OLEDs. mdpi.com Similarly, polymers incorporating thiazolo[5,4-d]thiazole (B1587360) have been designed for photovoltaic applications, demonstrating the versatility of the thiazole core. researchgate.net The rigid and coplanar structure of units like thiazolothiazole helps to extend π-conjugation, which can lead to high charge carrier mobility, a critical parameter for efficient OFETs and OPVs. researchgate.netrsc.org The strategic placement of the thiazole ring can also induce a more planar backbone structure through noncovalent S···N interactions, further enhancing electronic coupling and device performance. acs.org

The table below showcases examples of thiazole-based systems and their performance in optoelectronic devices.

Thiazole-Based SystemApplicationKey Property
Poly[fluorene-alt-di(2-thienyl)-benzothiadiazole]OLEDsRed emission (649 nm). mdpi.com
Thiazolo[5,4-d]thiazole CopolymersOPVs / OFETsHigh charge carrier mobility due to rigid, planar structure. researchgate.net
2,2'-bithiazole and alkylthiophene polymersOPVsPower conversion efficiency up to 12.2% in non-fullerene cells. acs.org
Thiazole-fused S,N-heteroacenesOFETsExpected to have good p-type semiconducting performance. rsc.org

Memristors, or resistive switching devices, are considered a cornerstone for next-generation in-memory and neuromorphic computing. mdpi.comresearchgate.net The active layer in these devices can switch between high and low resistance states, mimicking the function of synapses in the human brain. While the majority of current research focuses on metal-oxide-based materials like TiO₂ and high-entropy oxides, there is growing interest in using organic materials for these applications. umich.edufrontiersin.orgudel.edu

The exploration of thiazole derivatives in memristive technologies is a nascent field. There is currently limited direct research demonstrating the use of thiazole-based systems as the active switching layer in memristors. However, the established semiconducting properties of conjugated thiazole polymers make them plausible candidates for future investigation. The ability to tune their electronic properties, such as charge transport and energy levels, is a key requirement for designing organic memristors. The same charge transport and semiconducting characteristics that make them suitable for OFETs and OPVs could potentially be harnessed for resistive switching. Future research may focus on designing donor-acceptor thiazole systems where charge transfer states can be stabilized and controlled by an external electric field, leading to memristive behavior.

While often classified as an electron-accepting unit due to the imine nitrogen, the thiazole ring can also function as a weak electron donor. rsc.org This dual nature provides a sophisticated tool for molecular engineering. Substituting a more electron-rich heterocycle like thiophene (B33073) with a thiazole unit in a D-A conjugated polymer can simultaneously lower both the HOMO and LUMO energy levels without significantly altering the bandgap. rsc.org

This effect is highly desirable in applications like OPVs, where lowering the HOMO level of the donor polymer can lead to a higher open-circuit voltage (Voc) and improved device efficiency and stability. researchgate.netrsc.org In thiazole-fused S,N-heteroacene systems, the thiazole groups pull electron density from the π-system, leading to a stabilization of the frontier molecular orbitals. rsc.org This demonstrates that the "weak donor" characteristic of thiazole is a subtle but powerful effect that allows for precise control over the electronic landscape of advanced organic materials.

Future Directions and Research Opportunities in N,3 Dimethyl 1,2 Thiazol 4 Amine Chemistry

The field of thiazole (B1198619) chemistry is rich with possibilities for innovation, and the specific structure of N,3-dimethyl-1,2-thiazol-4-amine presents a unique scaffold for future exploration. The strategic placement of methyl and amine groups on the 1,2-thiazole ring suggests potential for novel applications and warrants a dedicated research effort.

A primary challenge in studying specific thiazole isomers like this compound is the development of efficient and sustainable synthetic routes. Traditional methods often lack regioselectivity, leading to a mixture of products that are difficult to separate. Future research should focus on methodologies that offer precise control over the substitution pattern on the thiazole ring.

Green chemistry principles are becoming increasingly important in synthetic organic chemistry. acs.orgfrontiersin.org The use of environmentally benign solvents, such as water or bio-based solvents, and the development of catalyst-free or recyclable catalytic systems are key areas of interest. frontiersin.org For instance, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including thiazoles. youtube.com Similarly, ultrasound-assisted synthesis presents another green alternative to conventional methods.

Key research objectives in this area would include:

Regioselective Synthesis: Developing synthetic pathways that specifically yield the this compound isomer. This could involve exploring novel starting materials or directing groups that favor the desired substitution pattern.

Green Catalysis: Investigating the use of biocatalysts or earth-abundant metal catalysts to replace hazardous reagents and minimize waste. acs.org

One-Pot Reactions: Designing multi-component reactions where several synthetic steps are performed in a single reaction vessel, which can improve efficiency and reduce the environmental impact. frontiersin.org

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Microwave-Assisted Synthesis Rapid reaction times, higher yields, improved purity. youtube.comScale-up can be challenging, requires specialized equipment.
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder reaction conditions.Homogeneous energy distribution in large reactors can be difficult.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. acs.orgEnzyme stability and cost can be limiting factors.
Flow Chemistry Precise control over reaction parameters, improved safety, ease of scale-up.Initial setup costs can be high.

A synergistic approach combining computational modeling and experimental studies will be crucial for a deeper understanding of the chemistry of this compound. mdpi.com Computational tools, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com

For example, DFT calculations can be used to:

Predict the most stable conformation of the molecule.

Calculate the distribution of electron density and identify potential sites for electrophilic and nucleophilic attack.

Model reaction mechanisms and predict the feasibility of different synthetic pathways.

Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of synthesized compounds. mdpi.com

Experimental validation of these computational predictions is essential. This would involve synthesizing the compound and characterizing it using various spectroscopic techniques. The interplay between theoretical predictions and experimental results can accelerate the research process and lead to a more profound understanding of the molecule's behavior. mdpi.com

The unique arrangement of functional groups in this compound may lead to unconventional reactivity profiles. The presence of the amine group at the 4-position, adjacent to the sulfur atom, could influence the electronic properties of the thiazole ring in interesting ways.

Future research could explore:

Novel Cycloaddition Reactions: Investigating the participation of the 1,2-thiazole ring in cycloaddition reactions to construct more complex heterocyclic systems.

C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds on the thiazole ring, which would provide a more atom-economical approach to creating derivatives.

Ring-Opening and Rearrangement Reactions: Exploring the possibility of light-driven or catalyst-mediated ring-opening or rearrangement reactions to access novel chemical scaffolds. chemistryworld.com

These investigations could uncover new synthetic transformations and expand the chemical space accessible from this specific thiazole derivative.

The principles of rational drug design can be applied to develop this compound-based molecules with high specificity for biological targets. nih.gov By understanding the structure-activity relationships of related thiazole derivatives, it is possible to design new compounds with improved potency and selectivity. nih.gov

Molecular docking studies can be used to predict how this compound and its derivatives might bind to the active sites of enzymes or receptors. nih.gov This information can then be used to guide the synthesis of new compounds with optimized binding properties.

The development of molecules with specific molecular interactions has applications in various fields, including:

Medicinal Chemistry: Designing new therapeutic agents that target specific proteins or pathways involved in disease.

Chemical Biology: Creating molecular probes to study biological processes. chemscene.com

Materials Science: Developing new materials with tailored properties. chemscene.com

Q & A

Advanced Research Question

  • Synthetic Modulation : Introduce substituents at the 2- and 4-positions via Suzuki coupling or nucleophilic substitution .
  • Biological Assays : Pair in vitro antimicrobial testing with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target enzymes (e.g., dihydrofolate reductase) .
  • Statistical Analysis : Use QSAR models with descriptors like logP, polar surface area, and Hammett constants .

Case Study : Methyl groups at N,3-positions enhance lipophilicity but may reduce solubility, necessitating prodrug strategies .

How to validate the purity of this compound for pharmacological studies?

Basic Research Question

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm).
  • Spectroscopy : 1^1H NMR (DMSO-d6) to confirm methyl group integration (δ 2.3–2.5 ppm) and amine protons (δ 5.1–5.3 ppm) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

What are the challenges in scaling up synthesis while maintaining regioselectivity?

Advanced Research Question

  • Byproduct Formation : Competing alkylation at sulfur vs. nitrogen requires careful pH control (pH 6–7) .
  • Solvent Optimization : Replace ethanol with THF/water mixtures to improve solubility and reduce reaction time .
  • Process Monitoring : Use in-situ FTIR to track intermediate formation and adjust reagent addition rates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.